![molecular formula C11H16N2O3 B261401 2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide is a chemical compound commonly referred to as MAMA. This compound has gained popularity in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. MAMA has been widely studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of MAMA is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 and iNOS are enzymes that play a role in the inflammatory response, and their inhibition by MAMA may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
MAMA has been shown to reduce inflammation and pain in animal models. It has also been found to reduce fever and improve cognitive function. MAMA has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAMA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in medicine and biochemistry. However, MAMA has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, MAMA has not been extensively studied in human clinical trials, which limits its potential for use in medical applications.
Direcciones Futuras
There are several future directions for research on MAMA. One potential direction is to further investigate its potential as an anti-cancer agent, as it has shown promising results in vitro. Another potential direction is to explore its potential as a treatment for Alzheimer's disease, as it has been found to improve cognitive function in animal models. Additionally, further research is needed to fully understand the mechanism of action of MAMA and its potential applications in medicine and biochemistry.
Métodos De Síntesis
The synthesis of MAMA involves the reaction of 2-methoxy-4-hydroxyacetophenone with formaldehyde and methylamine. The resulting product is then treated with acetic anhydride to obtain MAMA. This synthesis method has been widely used in the laboratory to produce MAMA for scientific research applications.
Aplicaciones Científicas De Investigación
MAMA has been extensively studied for its potential application in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. MAMA has also been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In addition, MAMA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models.
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-[2-methoxy-4-(methylaminomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-13-6-8-3-4-9(10(5-8)15-2)16-7-11(12)14/h3-5,13H,6-7H2,1-2H3,(H2,12,14) |
Clave InChI |
DSHVXFGEOQHARN-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=C(C=C1)OCC(=O)N)OC |
SMILES canónico |
CNCC1=CC(=C(C=C1)OCC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide](/img/structure/B261345.png)
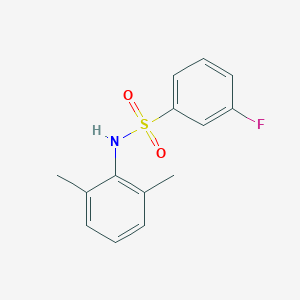
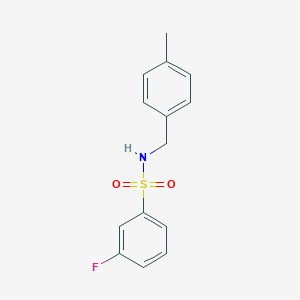
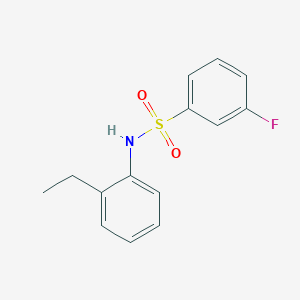
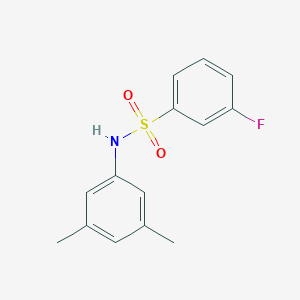
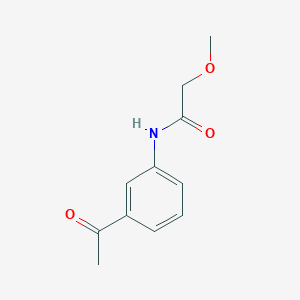
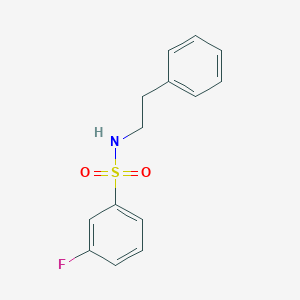
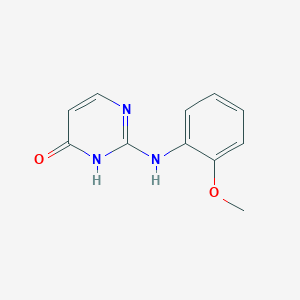
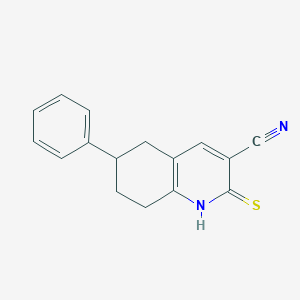
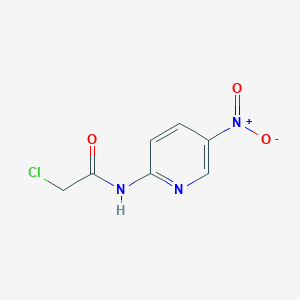
![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)
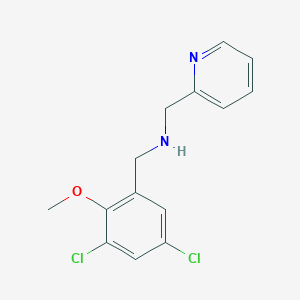
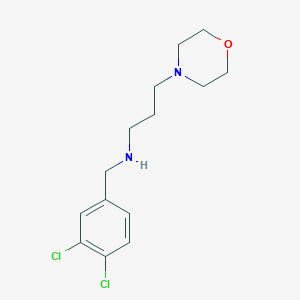
![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)